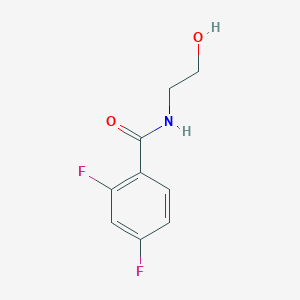

2,4-difluoro-N-(2-hydroxyethyl)benzamide

Description

2,4-Difluoro-N-(2-hydroxyethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 4-positions of the benzene ring. Fluorinated benzamides are widely studied for their applications in medicinal chemistry, including as enzyme inhibitors or receptor ligands, due to fluorine’s electronegativity and metabolic stability .

Propriétés

Formule moléculaire |

C9H9F2NO2 |

|---|---|

Poids moléculaire |

201.17 g/mol |

Nom IUPAC |

2,4-difluoro-N-(2-hydroxyethyl)benzamide |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) |

Clé InChI |

LUSAKYJMENAPKN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C(=O)NCCO |

SMILES canonique |

C1=CC(=C(C=C1F)F)C(=O)NCCO |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Isomers and Fluorine Positional Analogs

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Structure : Differs in the substitution pattern; the hydroxyethyl group in the target compound is replaced by a 2,4-difluorophenyl group attached to the amide nitrogen.

- Properties : Fo24 exhibits strong intermolecular hydrogen bonding (N–H···O and O–H···F) and π-π stacking in its crystal lattice, which may enhance thermal stability compared to the target compound’s hydroxyethyl group .

- Biological Relevance : Fluorophenyl substituents are common in agrochemicals and pharmaceuticals, but the hydroxyethyl group in the target compound could improve aqueous solubility .

2,4-Difluoro-N-(2-hydroxyphenyl)benzamide

- Structure : The hydroxy group is attached to the phenyl ring rather than the ethyl chain.

Hydroxyalkyl-Substituted Benzamides

N-(2-Aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

- Structure: Features a 2-aminoethoxy group instead of hydroxyethyl, with additional fluorine and iodine substitutions.

- Synthesis : Prepared via deprotection of tert-butyl groups, highlighting the versatility of hydroxyalkyl benzamide synthesis .

- Functional Impact: The amino group introduces basicity, which may alter pharmacokinetics compared to the target’s neutral hydroxyethyl group.

3,4-Difluoro-N-(2-hydroxypropyl)benzamide

- Structure : A hydroxypropyl chain replaces hydroxyethyl, with fluorines at 3,4-positions.

Heterocyclic Benzamide Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

- Structure : Incorporates a triazole-thione ring system linked to a 2,4-difluorophenyl group.

- Key Differences : The triazole moiety introduces additional hydrogen-bonding sites (N–H and C=S groups) and tautomeric behavior, which are absent in the target compound .

- Biological Activity : Such heterocycles are often associated with antimicrobial or anticancer activity, whereas hydroxyethyl benzamides may target neurological receptors .

Metabolites and Pharmacologically Active Analogues

Mosapride Metabolites

- Structure : Metabolites of mosapride include morpholinyl and fluorobenzyl groups instead of hydroxyethyl.

- Activity : The hydroxyethyl group in the target compound may enhance 5-HT4 receptor binding compared to morpholinyl metabolites, which show reduced agonism .

N-(2-Diethylaminoethyl)-4-fluorobenzamide

- Structure: Replaces hydroxyethyl with a diethylaminoethyl group.

- Impact: The basic amino group increases solubility in acidic environments, whereas the hydroxyethyl group offers pH-independent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.